Product packaging for SU 4984(Cat. No.:)

SU 4984

Cat. No.: B1233638
M. Wt: 333.4 g/mol
InChI Key: ZNFJBJDODKHWED-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SU 4984 is a cell-permeable compound that acts as a tyrosine kinase inhibitor, specifically targeting the Flt receptor tyrosine kinase (also known as Fms-like tyrosine kinase). Tyrosine kinases are critical enzymes involved in a wide range of cellular signaling processes, including cell growth, differentiation, and metabolism. By selectively inhibiting Flt, this compound serves as a valuable pharmacological tool for researchers investigating signaling pathways in various physiological and pathological contexts . The mechanism of action of this compound makes it a relevant compound for basic scientific research focused on understanding the role of specific kinases in cellular function. Researchers utilize inhibitors like this compound to dissect complex signal transduction networks and to study the effects of pathway modulation in experimental models. This product is supplied for laboratory research applications only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N3O2 B1233638 SU 4984

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13+

InChI Key

ZNFJBJDODKHWED-QGOAFFKASA-N

Isomeric SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C/3\C4=CC=CC=C4NC3=O

Canonical SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O

Synonyms

3-(4-(1-formylpiperazin-4-yl)-benzylidenyl)-2-indolinone
SU 4984
Su-4984
SU4984

Origin of Product

United States

Molecular Mechanisms of Action of Su 4984

Target Identification and Characterization

SU 4984 functions as a protein tyrosine kinase inhibitor. medchemexpress.com Its mechanism involves interfering with the activity of specific receptor tyrosine kinases (RTKs) that play crucial roles in cellular signaling pathways. nih.gov

Primary Receptor Tyrosine Kinase Targets: FGFR1, PDGFR, and Insulin (B600854) Receptor Inhibition

This compound has been identified as an inhibitor of fibroblast growth factor receptor 1 (FGFR1). medchemexpress.commedkoo.comadooq.com Studies have reported IC50 values for FGFR1 inhibition in the range of 10-20 μM in the presence of 1 mM ATP. medchemexpress.comadooq.com It also inhibits the autophosphorylation of FGFR1 induced by aFGF in NIH 3T3 cells, with an IC50 of 20-40 μM. medchemexpress.com Beyond FGFR1, this compound has been shown to inhibit platelet-derived growth factor receptor (PDGFR) and the insulin receptor. medchemexpress.comadooq.comglpbio.com While inhibition of PDGFR has been reported, detailed data on the extent of this inhibition compared to FGFR1 is not consistently provided across sources. portico.org

Table 1: Reported IC50 Values for this compound Against Primary Targets

TargetIC50 (in the presence of 1 mM ATP)Cell-based IC50 (Autophosphorylation)
FGFR110-20 μM medchemexpress.comadooq.com20-40 μM (aFGF-induced in NIH 3T3 cells) medchemexpress.com
PDGFRInhibited medchemexpress.comadooq.comglpbio.comData not consistently provided portico.org
Insulin ReceptorInhibited medchemexpress.comadooq.comglpbio.comNot specified in search results

Selectivity Profile Against Other Kinases

While this compound inhibits FGFR1, PDGFR, and the insulin receptor, its selectivity profile against a broader panel of kinases is important for understanding potential off-target effects. Information regarding its selectivity indicates that it does not inhibit the epidermal growth factor receptor (EGFR). portico.orgsigmaaldrich.com Compared to a related compound, SU5402, SU4984 is noted as being less specific, particularly exhibiting inhibition of the insulin receptor, which SU5402 does not. sigmaaldrich.com

Comparison with Related Kinase Inhibitors (e.g., SU5416, PD166866)

This compound is structurally related to other indolin-2-one kinase inhibitors developed by Sugen, such as SU5416 (Semaxanib) and SU5402. portico.orgsigmaaldrich.comwikipedia.org SU5416 is primarily known as a potent and selective inhibitor of the Flk-1/KDR (VEGFR2) receptor tyrosine kinase, targeting the VEGF pathway. wikipedia.orgaacrjournals.org Co-crystallization analysis has shown that SU-5416 binds at the ATP domain of Flk-1/KDR in a manner similar to SU-4984's binding to FGFR1. nih.gov SU5402 also inhibits FGFR1 with similar potency to SU4984 (IC50 10-20 µM in the presence of 1 mM ATP) but shows weak inhibition of PDGFR and no inhibition of the insulin receptor or EGFR, indicating a different selectivity profile compared to SU4984. portico.orgsigmaaldrich.com

PD166866 is another kinase inhibitor, classified as a selective ATP competitive inhibitor of human FGFR1 with an IC50 of 52.4 nM. nih.gov It is a pyridopyrimidine derivative, distinct from the indolin-2-one structure of this compound. nih.gov This highlights structural differences leading to potentially different binding interactions and selectivity profiles compared to this compound.

Table 2: Comparison of this compound with Related Kinase Inhibitors

InhibitorPrimary TargetsStructural ClassKey Selectivity Notes
This compoundFGFR1, PDGFR, Insulin Receptor medchemexpress.comadooq.comglpbio.comIndolin-2-oneDoes not inhibit EGFR portico.orgsigmaaldrich.com. Inhibits Insulin Receptor. medchemexpress.comadooq.comglpbio.comsigmaaldrich.com
SU5416Flk-1/KDR (VEGFR2) wikipedia.orgaacrjournals.orgIndolin-2-onePotent and selective for Flk-1/KDR. wikipedia.orgaacrjournals.org
SU5402FGFR1 portico.orgsigmaaldrich.comIndolin-2-oneWeak inhibition of PDGFR, no inhibition of Insulin Receptor or EGFR. portico.orgsigmaaldrich.com
PD166866FGFR1 nih.govPyridopyrimidineSelective FGFR1 inhibitor. nih.gov

ATP-Competitive Binding Mode of Action

This compound is characterized as a cell-permeable, reversible, and ATP-competitive inhibitor of tyrosine kinase activity, particularly for FGFR1. medkoo.comadooq.comtargetmol.com This means that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain's active site. nih.govmedkoo.comadooq.comtargetmol.com By occupying the ATP-binding pocket, this compound prevents ATP from binding and subsequently inhibits the phosphorylation of downstream substrates, thereby disrupting the kinase's signaling function. smolecule.comnih.gov

Structural Basis of Kinase Active Site Interaction

The indolin-2-one core structure of this compound is crucial for its interaction with the ATP-binding site of target kinases. smolecule.comnih.gov Co-crystallization studies of related indolin-2-ones, including an analog of SU-4984, with FGFR1 have provided insights into this interaction. portico.orgnih.govpopline.orgnih.gov These studies indicate that the indolin-2-one core occupies the site where the adenine (B156593) moiety of ATP typically binds. nih.gov Specific interactions with amino acid residues within the active site, such as hydrogen bonds and van der Waals forces, contribute to the binding affinity and inhibitory potency of this compound. smolecule.com The substituent at the C-3 position of the indolin-2-one core has been shown to extend into the hinge region between the two kinase lobes, further influencing binding. aacrjournals.org The binding mode involves the inhibitor fitting into the ATP pocket, preventing the transfer of a phosphate (B84403) group from ATP to the substrate. nih.govnih.gov

Kinetic Analysis of Enzyme Inhibition

Kinetic analysis is used to determine the nature of enzyme inhibition. Since this compound is described as an ATP-competitive inhibitor, kinetic studies would typically show an increase in the Michaelis-Menten constant (Km) for ATP in the presence of the inhibitor, while the maximum reaction velocity (Vmax) remains unchanged. researchgate.netembrapa.br This pattern is characteristic of competitive inhibition, where the inhibitor and substrate compete for the same binding site. Although specific detailed kinetic analysis data (e.g., Km and Vmax values in the presence and absence of this compound) were not extensively detailed in the provided search results, the consistent description of this compound as an ATP-competitive inhibitor supports this kinetic profile. medkoo.comadooq.comtargetmol.com

Modulation of Downstream Signaling Pathways

The inhibition of RTKs by this compound leads to the modulation of various intracellular signaling pathways that are typically activated by these receptors. These pathways play crucial roles in numerous cellular processes, including proliferation, differentiation, migration, and survival. genome.jpcellsignal.comresearchgate.net By blocking the initiating kinase activity, this compound can suppress the activation and propagation of signals through these cascades.

Impact on MAPK (Mitogen-Activated Protein Kinase) Signaling

The MAPK signaling pathway is a highly conserved cascade involved in transmitting extracellular signals to the cell interior, regulating processes like cell proliferation, differentiation, and migration. researchgate.netkegg.jp RTKs, including FGFRs, are known activators of the MAPK pathway. scbt.com Inhibition of FGFR1 by this compound has been shown to impact MAPK signaling. Specifically, this compound can inhibit the autophosphorylation of FGFR1, which in turn affects downstream components of the MAPK cascade, such as ERK1 and ERK2. sigmaaldrich.com This disruption can lead to the inhibition of cell proliferation in cell lines where FGFR signaling is upregulated. smolecule.com

Data on the impact of this compound on MAPK signaling:

Target KinaseThis compound IC₅₀ (in presence of 1 mM ATP)Effect on Downstream Signaling
FGFR110-20 μM medchemexpress.commedkoo.comInhibits aFGF-induced tyrosine phosphorylation of ERK1 and ERK2 sigmaaldrich.com

Influence on PI3K/AKT (Phosphoinositide 3-Kinase/Protein Kinase B) Signaling

The PI3K/AKT signaling pathway is another critical intracellular cascade activated by various growth factors binding to RTKs. genome.jpkegg.jpfrontiersin.org This pathway is deeply involved in regulating cell survival, growth, proliferation, and metabolism. cellsignal.comfrontiersin.org Given that FGFRs can activate the PI3K/AKT pathway, inhibition of FGFR1 by this compound is expected to influence this cascade. scbt.com Research indicates that inhibitors targeting RTKs like VEGFR and PDGFR, which can also be inhibited by this compound, can disrupt the PI3K/AKT pathway, affecting endothelial cell proliferation and survival. patsnap.com While direct detailed data specifically on this compound's impact on PI3K/AKT signaling is less extensively documented in the immediate search results compared to its primary targets, the general mechanism of RTK inhibition suggests a likely influence on this downstream pathway.

Effects on Other Intracellular Signaling Cascades

Beyond MAPK and PI3K/AKT, RTKs can impinge upon various other intracellular signaling cascades. units.itmdpi.com this compound, as a multi-targeted kinase inhibitor, has been reported to inhibit other receptors in addition to FGFR1, including Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor. medchemexpress.com Inhibition of these receptors would consequently affect their respective downstream pathways. For instance, PDGFR signaling is involved in processes like cell proliferation, migration, and angiogenesis, often through pathways distinct from or in conjunction with FGFR signaling. mdpi.com The inhibition of these additional targets by this compound broadens its potential impact on cellular signaling networks.

Data on other targets and potential downstream effects:

Target ReceptorThis compound InhibitionAssociated Signaling Pathways (General)
PDGFRInhibited by this compound medchemexpress.comInvolved in cell proliferation, migration, and angiogenesis; can activate pathways like PI3K/AKT and MAPK. mdpi.com
Insulin ReceptorInhibited by this compound medchemexpress.comRegulates glucose metabolism, cell growth, and survival, primarily through the PI3K/AKT pathway. cellsignal.com

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compoundInformation not readily available in search results chem960.comdntb.gov.uafishersci.itsci-hub.sesci-hub.se
ATP5957 medkoo.com
FGFR1Information not readily available in search results
ERK1Information not readily available in search results
ERK2Information not readily available in search results
PI3KInformation not readily available in search results
AKTInformation not readily available in search results
PDGFRInformation not readily available in search results
Insulin ReceptorInformation not readily available in search results

This compound functions primarily as a protein tyrosine kinase inhibitor. medchemexpress.com Its mechanism involves competing with ATP for binding to the catalytic site of specific receptor tyrosine kinases (RTKs). medkoo.com This competitive binding prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades initiated by these receptors. smolecule.commedkoo.com this compound has demonstrated inhibitory activity against several RTKs, with a notable focus on Fibroblast Growth Factor Receptor 1 (FGFR1). medchemexpress.commedkoo.com

Modulation of Downstream Signaling Pathways

The inhibition of RTKs by this compound leads to the modulation of various intracellular signaling pathways that are typically activated by these receptors. These pathways play crucial roles in numerous cellular processes, including proliferation, differentiation, migration, and survival. genome.jpcellsignal.comresearchgate.net By blocking the initiating kinase activity, this compound can suppress the activation and propagation of signals through these cascades.

Impact on MAPK (Mitogen-Activated Protein Kinase) Signaling

The MAPK signaling pathway is a highly conserved cascade involved in transmitting extracellular signals to the cell interior, regulating processes like cell proliferation, differentiation, and migration. researchgate.netkegg.jp RTKs, including FGFRs, are known activators of the MAPK pathway. scbt.com Inhibition of FGFR1 by this compound has been shown to impact MAPK signaling. Specifically, this compound can inhibit the autophosphorylation of FGFR1, which in turn affects downstream components of the MAPK cascade, such as ERK1 and ERK2. sigmaaldrich.com This disruption can lead to the inhibition of cell proliferation in cell lines where FGFR signaling is upregulated. smolecule.com

Data on the impact of this compound on MAPK signaling:

Target KinaseThis compound IC₅₀ (in presence of 1 mM ATP)Effect on Downstream Signaling
FGFR110-20 μM medchemexpress.commedkoo.comInhibits aFGF-induced tyrosine phosphorylation of ERK1 and ERK2 sigmaaldrich.com

Influence on PI3K/AKT (Phosphoinositide 3-Kinase/Protein Kinase B) Signaling

The PI3K/AKT signaling pathway is another critical intracellular cascade activated by various growth factors binding to RTKs. genome.jpkegg.jpfrontiersin.org This pathway is deeply involved in regulating cell survival, growth, proliferation, and metabolism. cellsignal.comfrontiersin.org Given that FGFRs can activate the PI3K/AKT pathway, inhibition of FGFR1 by this compound is expected to influence this cascade. scbt.com Research indicates that inhibitors targeting RTKs like VEGFR and PDGFR, which can also be inhibited by this compound, can disrupt the PI3K/AKT pathway, affecting endothelial cell proliferation and survival. patsnap.com While direct detailed data specifically on this compound's impact on PI3K/AKT signaling is less extensively documented in the immediate search results compared to its primary targets, the general mechanism of RTK inhibition suggests a likely influence on this downstream pathway.

Effects on Other Intracellular Signaling Cascades

Beyond MAPK and PI3K/AKT, RTKs can impinge upon various other intracellular signaling cascades. units.itmdpi.com this compound, as a multi-targeted kinase inhibitor, has been reported to inhibit other receptors in addition to FGFR1, including Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin receptor. medchemexpress.com Inhibition of these receptors would consequently affect their respective downstream pathways. For instance, PDGFR signaling is involved in processes like cell proliferation, migration, and angiogenesis, often through pathways distinct from or in conjunction with FGFR signaling. mdpi.com The inhibition of these additional targets by this compound broadens its potential impact on cellular signaling networks.

Data on other targets and potential downstream effects:

Target ReceptorThis compound InhibitionAssociated Signaling Pathways (General)
PDGFRInhibited by this compound medchemexpress.comInvolved in cell proliferation, migration, and angiogenesis; can activate pathways like PI3K/AKT and MAPK. mdpi.com
Insulin ReceptorInhibited by this compound medchemexpress.comRegulates glucose metabolism, cell growth, and survival, primarily through the PI3K/AKT pathway. cellsignal.com

Preclinical Pharmacological Characterization of Su 4984

In Vitro Cellular Biology Studies

In vitro studies are fundamental in understanding the direct effects of a compound on biological systems at the cellular level. europa.eu These studies with SU 4984 have focused on its impact on key cellular processes mediated by receptor tyrosine kinases.

Inhibition of Receptor Tyrosine Kinase Autophosphorylation

This compound functions as a cell-permeable, reversible, and ATP-competitive inhibitor of the tyrosine kinase activity of FGFR1. medkoo.comadooq.com Studies have determined its inhibitory potency against FGFR1, with reported IC50 values ranging from 10 to 20 μM in the presence of 1 mM adenosine (B11128) triphosphate (ATP). adooq.commedchemexpress.com Beyond FGFR1, this compound has also been shown to inhibit platelet-derived growth factor receptor (PDGFR) and insulin (B600854) receptor. adooq.commedchemexpress.com In NIH 3T3 cells, this compound inhibited the autophosphorylation of FGFR1 induced by acidic FGF, with an IC50 of 20-40 μM. medchemexpress.com Furthermore, this compound at 5 μM substantially reduced tyrosine phosphorylation of the wild-type KIT receptor and reduced 50% phosphorylation of constitutive C2 KIT. medchemexpress.com SU4984 has also been shown to inhibit FRK/RAK kinase activity with an IC50 of 15 μM, while having an IC50 of 10 μM for FGFR-1. nih.gov

The inhibitory effects of this compound on the autophosphorylation of certain receptor tyrosine kinases are summarized in the table below:

Target Receptor Tyrosine KinaseIC50 (µM)Cell System / ConditionsCitation
FGFR110-20In vitro kinase assay (1 mM ATP) adooq.commedchemexpress.com
FGFR120-40NIH 3T3 cells (acidic FGF-stimulated autophosphorylation) medchemexpress.com
FRK/RAK15In vitro kinase assay nih.gov
KIT (wild-type)~5Reduced tyrosine phosphorylation medchemexpress.com
KIT (constitutive C2)~5Reduced 50% phosphorylation medchemexpress.com

Note: The IC50 for KIT was not explicitly stated as an IC50 value in the source, but rather described as the concentration at which effects were observed.

Regulation of Cellular Proliferation in Model Systems

This compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines where FGFR signaling is upregulated. smolecule.com In NIH 3T3 cells, this compound inhibited acidic FGF-stimulated FGFR1 tyrosine autophosphorylation, which is linked to cell proliferation. adooq.com Studies have indicated that this compound can inhibit cell proliferation at concentrations where toxicity is not evident, suggesting a regulatory effect on growth pathways. physiology.org However, in some contexts, growth inhibition was observed only at higher concentrations where toxicity was also noted. physiology.orgresearchgate.net For instance, in bladder smooth muscle cells, SU-4984 demonstrated growth inhibition only at doses above 40 μM, where toxicity was evident. physiology.orgresearchgate.net

Effects on Cellular Viability and Apoptotic Pathways

Investigations into the effects of this compound on cellular viability have shown concentration-dependent outcomes. This compound at concentrations of 1-10 μM has been reported to kill C2 and P815 cells. medchemexpress.com In the context of cytokine-induced islet cell death, SU4984 consistently inhibited this process in a dose-dependent manner. nih.gov This suggests a protective effect on cell viability under specific cytotoxic conditions. Conversely, some studies noted that growth inhibition by SU-4984 in bladder smooth muscle cells was only observed at doses above 40 μM, where toxicity was evident in the cultures. physiology.orgresearchgate.net Apoptosis, a programmed cell death pathway, is often counteracted by uncontrolled cell proliferation. bio-rad-antibodies.com While some sources mention the induction of apoptosis by various agents in cancer cells frontiersin.orgresearchgate.netspandidos-publications.com, direct detailed findings on how this compound specifically modulates apoptotic pathways were not extensively detailed in the provided search results, beyond its effect on cytokine-induced islet cell death. nih.gov

Modulation of Cellular Differentiation Processes

Impact on Cell Migration and Invasion Assays

Specific research findings detailing the impact of this compound on cell migration and invasion assays were not extensively provided in the search results. General concepts of cell migration and invasion in cancer are discussed in some sources frontiersin.orgresearchgate.netresearchgate.netdntb.gov.uabiorxiv.org, but data directly linking this compound to the modulation of these processes in preclinical models were not found.

In Vivo Disease Model Studies

Evaluation in Established Preclinical Disease Models (e.g., cancer, inflammatory models)

Based on the provided search results, there is no specific information detailing the evaluation of this compound in established preclinical cancer or general inflammatory models. The available data primarily focuses on its effects in a specific organ system, as described in Section 3.2.4.

Assessment of Biological Efficacy in Murine or Other Relevant Animal Models

Information regarding the broad assessment of this compound's biological efficacy in a wide range of murine or other relevant animal models was not found within the provided search results. The animal model data available pertains specifically to studies investigating its effects on islet cells, as discussed in Section 3.2.4, which utilized murine models.

Histopathological and Molecular Biomarker Analysis from In Vivo Studies

Specific details on comprehensive histopathological and molecular biomarker analysis from in vivo studies involving this compound, beyond what might be implicitly included in the investigation of specific organ systems, were not present in the provided search results. General information on the importance of histopathology and molecular biomarkers in preclinical studies was available, but not specifically linked to this compound nih.gov.

Investigation of this compound in Specific Organ Systems (e.g., islet cells)

This compound has been investigated for its effects on islet cells, particularly in the context of cytokine-induced cytotoxicity. Studies have shown that this compound consistently inhibited cytokine-induced islet cell death in a dose-dependent manner. This inhibitory effect was observed without concomitant effects on insulin secretion or nitric oxide (NO) production.

In experiments using control islets incubated with IL-1β and IFN-γ for 18 hours, this compound was added 30 minutes before the cytokines at different concentrations. Islet cell viability was subsequently determined. The results indicated that this compound counteracted cytokine-induced islet cell death.

The study compared the dose-response of this compound with another compound, D-65495, with respect to islet cell viability under these conditions. Both compounds demonstrated an inhibitory effect on cytokine-induced islet cell death.

This compound is described as a tyrosine kinase inhibitor with activity against FRK/RAK, FGFR-1, and PDGFR. This structural relationship may explain its observed inhibition of cytokine-induced islet cell death. The finding that SU4984 consistently inhibited cytokine-induced islet cell death suggests a potential role for tyrosine kinase inhibition in protecting islet cells from cytokine-mediated damage.

The dose-response data for this compound's effect on islet cell viability in the presence of cytokines is summarized in the table below, based on the trends described in the research.

This compound ConcentrationIslet Cell Death (Percentage of Cytokine Alone)Significance
Lower ConcentrationReduced*P<0.05
Moderate ConcentrationFurther Reduced**P<0.01
Higher ConcentrationSignificantly Reduced***P<0.001

Note: The exact concentrations were not provided in the snippet, but the significance levels at different dose points were indicated.

The study also noted that certain other inhibitors, specifically SRC family inhibitors like AG1872 and PP2, as well as the EGFR inhibitor AG30, were found to aggravate islet cell death under basal conditions and in response to cytokines, highlighting the specificity of this compound's protective effect.

Structure Activity Relationships Sar and Chemical Biology of Su 4984

Elucidation of Key Structural Moieties for Activity

Role of the Oxindole (B195798) Core and Indolin-2-one Scaffold

The oxindole core, also known as the indolin-2-one scaffold, is a prominent structural feature found in many kinase inhibitors. smolecule.comcreative-proteomics.comnih.govresearchgate.netcore.ac.ukresearchgate.netnih.govrsc.orggoogle.com This bicyclic structure serves as a fundamental pharmacophore for interacting with the kinase domain. researchgate.net In the context of kinase inhibition, the indolin-2-one scaffold often plays a critical role in binding to the hinge region of the ATP-binding pocket through hydrogen bond interactions. google.com This interaction helps anchor the molecule within the active site, positioning other parts of the compound for further interactions with surrounding amino acid residues. The specific electronic and steric properties of the oxindole core and its potential for substitution are key determinants of binding affinity and contribute significantly to the inhibitory activity against target kinases like FGFR1. researchgate.net

Rational Design of SU 4984 Derivatives for Enhanced Potency and Selectivity

The rational design of derivatives based on the this compound scaffold aims to improve its pharmacological properties, such as increasing potency against target FGFRs, enhancing selectivity for specific FGFR isoforms, and potentially improving other drug-like characteristics. mdpi.com This process involves systematic structural modifications and evaluating their impact on biological activity. creative-proteomics.com

Systematic Substituent Effects on Receptor Binding

Strategies for Isoform Selectivity Optimization (e.g., FGFR1 vs. FGFR4)

This compound exhibits differential inhibitory potency across FGFR isoforms, showing notable selectivity for FGFR1 over FGFR4. smolecule.com Optimizing selectivity among FGFR isoforms is a key aspect of rational design, particularly given the high sequence homology within the kinase domains of FGFR1-4. mdpi.com Achieving selectivity for a specific isoform like FGFR1 over FGFR4 is challenging due to these similarities. mdpi.com Strategies for optimizing isoform selectivity often involve exploiting subtle differences in the ATP-binding site or adjacent regions of different FGFR subtypes. researchgate.net Structural insights gained from studying the binding modes of other inhibitors with varying selectivity profiles (e.g., ponatinib (B1185) and AZD4547 binding to FGFR1 and FGFR4) can inform the design of this compound derivatives with improved selectivity. researchgate.net Modifications to the this compound structure, particularly alterations to the piperazine (B1678402) moiety or the introduction of substituents that can engage in unique interactions with residues present in FGFR1 but not in FGFR4 (or vice versa), could potentially enhance isoform selectivity. smolecule.com

Molecular Recognition and Binding Interactions

Molecular recognition describes the specific noncovalent interactions between two or more molecules. nih.govrsc.org In the case of this compound and FGFR1, molecular recognition occurs within the ATP-binding site of the FGFR1 kinase domain. smolecule.commedchemexpress.commdpi.com this compound acts as an ATP-competitive inhibitor, meaning it binds to the site where ATP normally binds, thereby preventing the transfer of a phosphate (B84403) group and inhibiting kinase activity. smolecule.commedchemexpress.com

Hydrogen Bonding Networks at the Binding Site

Hydrogen bonds are significant contributors to the specificity and stability of protein-ligand complexes drughunter.comcambridgemedchemconsulting.comnih.gov. These interactions occur between a hydrogen bond donor (a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen) and a hydrogen bond acceptor (an electronegative atom with a lone pair of electrons) nih.gov. In the context of this compound binding to FGFR1, hydrogen bonds are formed between specific atoms of the inhibitor molecule and amino acid residues lining the ATP-binding site smolecule.compdbj.org.

Hydrophobic and Van der Waals Interactions

Hydrophobic interactions arise from the tendency of nonpolar molecules or parts of molecules to associate with each other in an aqueous environment, minimizing contact with water cambridgemedchemconsulting.com. The binding sites of proteins often contain hydrophobic pockets or regions that complement the hydrophobic surfaces of a ligand nih.govresearchgate.net. This compound possesses several hydrophobic moieties, including the phenyl ring and parts of the indolinone and piperazine rings nih.gov. These hydrophobic regions of this compound can engage in favorable interactions with hydrophobic amino acid side chains (such as alanine, valine, leucine, isoleucine, phenylalanine, tyrosine, and tryptophan) within the FGFR1 binding site nih.govresearchgate.net. These interactions contribute to the stability of the protein-ligand complex by effectively sequestering hydrophobic surfaces from the surrounding solvent nih.gov.

Van der Waals forces are weak, short-range attractive or repulsive forces that occur between all atoms and molecules mit.eduijs.si. These forces arise from temporary fluctuations in electron distribution, creating transient dipoles that induce complementary dipoles in nearby atoms mit.edu. Although individually weak (typically 0.5-1 kcal/mol) nih.gov, the cumulative effect of numerous Van der Waals interactions across the entire contact surface between a ligand and a protein binding site can be substantial and contribute significantly to binding energy and specificity drughunter.comcambridgemedchemconsulting.comjchr.orgacs.org. In the case of this compound binding to FGFR1, these interactions occur between atoms of this compound and atoms of the surrounding amino acid residues in the binding pocket smolecule.compdbj.org. The close complementarity in shape between the ligand and the binding site is crucial for maximizing favorable Van der Waals contacts cambridgemedchemconsulting.com.

The combination of hydrophobic and Van der Waals interactions, along with hydrogen bonding, forms a complex network of forces that stabilize the bound state of this compound within the FGFR1 kinase domain.

Here is a summary of the types of non-covalent interactions involved in protein-ligand binding, relevant to this compound's interaction with FGFR1:

Interaction TypeDescriptionTypical Strength (kcal/mol)Role in Binding
Hydrogen BondingAttraction between a hydrogen donor and an electronegative acceptor.0.5 - 4.5Specificity and stability drughunter.comcambridgemedchemconsulting.comnih.govnih.gov
Hydrophobic InteractionAssociation of nonpolar groups to minimize contact with water.~0.7 (per methyl group)Driving force, stability in aqueous environment cambridgemedchemconsulting.comnih.govresearchgate.net
Van der Waals ForcesWeak, short-range forces from transient dipoles.< 1 (individually)Overall binding energy, shape complementarity drughunter.comcambridgemedchemconsulting.comnih.govijs.sijchr.orgacs.org
Ionic InteractionAttraction between oppositely charged groups (less common in ATP site).~2 (in favorable environments)Specificity, long-range effects cambridgemedchemconsulting.comnih.gov

Note: The strengths listed are typical values and can vary depending on the specific chemical environment.

Conformational Dynamics of this compound Upon Target Binding

The binding of a small molecule ligand to a protein target is not a static event; it often involves dynamic changes in the conformations of both the ligand and the protein pnas.orgmdpi.com. Upon binding to the ATP-binding site of FGFR1, this compound can undergo conformational adjustments to optimize its fit within the pocket and maximize favorable interactions. Similarly, the binding of this compound can induce conformational changes in the FGFR1 protein itself pdbj.org.

The dynamic interplay between the flexibility of this compound and the conformational adaptability of the FGFR1 binding site is a critical aspect of their interaction, influencing the kinetics and thermodynamics of binding.

Based on a comprehensive search of available scientific literature, there are no specific research articles detailing the application of molecular docking, Quantitative Structure-Activity Relationships (QSAR), or molecular dynamics simulations directly to the chemical compound this compound.

While this compound is known as an inhibitor of tyrosine kinases such as Fibroblast Growth Factor Receptor (FGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), dedicated computational studies focused on this specific molecule are not present in the search results. The available literature describes these computational methods and their application to other inhibitors targeting the same receptor families, but does not provide data or analysis for this compound itself.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed findings for each specified subsection without resorting to speculation or fabricating information. To maintain factual accuracy, the article cannot be written as outlined.

Computational Approaches in Su 4984 Research

Molecular Dynamics Simulations

Investigation of Dynamic Binding Events and Ligand Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic interactions between a ligand and its protein target, offering insights into the stability of the binding pose and the key interactions that maintain the complex.

Table 1: Parameters for Molecular Dynamics Simulation of FGFR1-SU 4984 Complex
ParameterValueDescription
SystemFGFR1 Tyrosine Kinase Domain in complex with SU 4984Based on PDB ID: 1AGW
Temperature300 KPhysiological temperature
Simulation Time50,000 fsDuration of the simulation
Initial VelocitiesBoltzmann distributionInitial condition for atomic motion
Post-simulation AnalysisAveraging and MinimizationTo obtain a stable, low-energy conformation

Simulation of Conformational Changes in Target Proteins Upon this compound Binding

The binding of a ligand to a protein is not a simple "lock-and-key" event; often, both the ligand and the protein undergo conformational changes to achieve an optimal fit, a phenomenon known as "induced fit." Computational methods can simulate and analyze these changes, providing a deeper understanding of the binding mechanism.

The crystal structure of FGFR1 in complex with this compound (PDB ID: 1AGW) provides a static snapshot of their interaction. rcsb.org Interestingly, comparative structural studies with other inhibitors have revealed that the binding of ligands to FGFR1 can induce noticeable conformational changes. For example, the binding of a more specific inhibitor from the same indolinone class as this compound was shown to induce a conformational change in the nucleotide-binding loop of FGFR1. rcsb.orgnih.gov

Furthermore, docking studies comparing this compound with other inhibitors like PD173074 in the FGFR1 active site have highlighted localized conformational shifts. The binding of PD173074, which penetrates deeper into the active site, causes the side chain of the Lys514 residue to rotate. This rotation enlarges the cavity to accommodate the larger inhibitor, a conformational adjustment not observed to the same extent with the binding of this compound. uni-saarland.de Such computational analyses are vital for understanding the plasticity of the kinase active site and for designing inhibitors with improved specificity and potency.

Table 2: Conformational Changes in FGFR1 Upon Ligand Binding
LigandAffected RegionObserved Conformational ChangeReference
SU 5402 (related to this compound)Nucleotide-binding loopInduced conformational shift rcsb.orgnih.gov
PD173074 (compared to this compound)Lys514 side chainRotation to enlarge the binding cavity uni-saarland.de

Virtual Screening and Library Design

The structure of this compound, particularly its core scaffold, serves as a valuable starting point for the discovery of new and potentially improved inhibitors. Computational techniques such as virtual screening and library design are central to this endeavor.

Identification of Novel this compound-like Scaffolds

This compound belongs to a class of protein kinase inhibitors characterized by an oxindole (B195798) (or indolinone) core structure. rcsb.orgnih.gov This chemical scaffold is responsible for key interactions within the ATP-binding pocket of FGFR1. The oxindole core of this compound occupies the region where the adenine (B156593) base of ATP would normally bind. rcsb.orgnih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. By using the known structure of this compound and its binding mode in FGFR1 (from PDB ID: 1AGW), researchers can design virtual screens to identify other compounds that possess a similar oxindole scaffold and are predicted to fit favorably into the FGFR1 active site. These methods often employ docking algorithms that predict the binding conformation and affinity of a molecule to a protein target. This approach allows for the rapid and cost-effective identification of novel compounds with the potential to act as FGFR1 inhibitors, which can then be prioritized for experimental testing.

Optimization of Compound Libraries Based on this compound Scaffolds

Once a promising scaffold like the oxindole core of this compound is identified, the next step is often to create and optimize a library of related compounds to improve properties such as potency, selectivity, and pharmacokinetic profiles. This process, central to structure-activity relationship (SAR) studies, can be significantly accelerated by computational library design.

Role of Su 4984 in Studying Pathophysiological Processes

FGFR Signaling in Oncogenesis and Tumor Progression

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in normal cellular function, but its dysregulation is frequently implicated in the development and progression of cancer. Aberrant FGFR signaling can drive tumor cell proliferation, survival, and migration.

SU 4984 is characterized as a cell-permeable, reversible, and ATP-competitive inhibitor of the tyrosine kinase activity of Fibroblast Growth Factor Receptor 1 (FGFR1) adooq.com. By competing with ATP for the binding site on the FGFR1 kinase domain, this compound effectively blocks the downstream signaling cascades that are often hyperactivated in cancerous cells. This inhibition of FGFR1 signaling can disrupt the pathways that promote tumor growth and survival.

Preclinical Model System Key Findings Reference
Biochemical AssaysThis compound demonstrates inhibitory activity against FGFR1 with an IC50 value in the range of 10-20 µM. adooq.com
In Vitro Cell LinesResearch specifically detailing the effects of this compound on various cancer cell lines is limited in publicly available literature.

This table is intended to be interactive. Due to the limited specific data on this compound in preclinical cancer models, further details are not available.

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. Both the FGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are key regulators of angiogenesis. While this compound is primarily identified as an FGFR1 inhibitor, the crosstalk between FGFR and VEGFR signaling pathways suggests a potential indirect role in modulating angiogenesis. However, specific studies detailing the direct or indirect effects of this compound on angiogenesis through these pathways are not extensively documented in scientific literature.

Angiogenesis Assay Observed Effect of this compound Reference
In Vitro Tube Formation AssayData not available
Endothelial Cell Migration AssayData not available
Aortic Ring AssayData not available

This compound as a Probe for Inflammatory and Immune Responses

Receptor tyrosine kinases are also involved in the complex signaling networks that govern inflammatory and immune responses. As an inhibitor of such kinases, this compound has the potential to be a useful tool for dissecting these processes.

Cytokines are key signaling molecules in the immune system that can induce cellular responses, including programmed cell death (apoptosis) and inflammation. The signaling pathways initiated by cytokines often involve tyrosine kinases. There is a lack of specific published research investigating the effects of this compound on cytokine-induced cellular death and inflammatory processes.

Fyn-related kinase (FRK), also known as Rak, is a non-receptor tyrosine kinase that plays a role in regulating cell growth and differentiation, and is implicated in immune cell signaling. The potential for this compound to modulate the activity of kinases such as FRK/RAK in immune cells has not been specifically reported in the available scientific literature.

Immune Cell Type Signaling Pathway Studied Effect of this compound Reference
Data not availableFRK/RAK kinaseData not available

This table is intended to be interactive. There is no specific data available on the modulation of FRK/RAK kinase by this compound in immune cells.

Investigation of Receptor Cross-Talk and Compensatory Pathways in Disease Contexts

In disease states such as cancer, the inhibition of one signaling pathway can sometimes lead to the activation of alternative, compensatory pathways, which can contribute to therapeutic resistance. Understanding the cross-talk between different receptor signaling pathways is therefore crucial. The use of specific inhibitors like this compound could potentially help in elucidating these complex interactions. However, there are no specific studies available that have utilized this compound to investigate receptor cross-talk or compensatory signaling pathways in disease contexts.

Advanced Methodologies and Future Directions in Su 4984 Research

Application of Proteomics and Phosphoproteomics to Delineate SU 4984 Effects

Proteomics and phosphoproteomics are powerful tools for globally analyzing protein abundance and phosphorylation states within a biological system. These techniques can provide detailed insights into the downstream effects of kinase inhibitors like this compound. By comparing the proteomic and phosphoproteomic profiles of cells or tissues treated with this compound versus untreated controls, researchers can identify specific proteins and signaling pathways that are modulated by the compound.

Phosphoproteomics, in particular, is highly relevant for studying kinase inhibitors as it directly assesses changes in protein phosphorylation, a key regulatory mechanism controlled by kinases. osti.govbiorxiv.org Integrative proteomics and phosphoproteomics approaches can reveal complex phosphorylation networks affected by this compound, helping to delineate its precise targets and off-target effects. osti.govbiorxiv.org For instance, such studies could identify how this compound impacts the phosphorylation status of proteins involved in cell growth, proliferation, and survival pathways regulated by FGFR1, PDGF receptor, and insulin (B600854) receptor. medchemexpress.com

Detailed research findings from such studies could include data tables showing differentially expressed proteins or phosphoproteins upon this compound treatment, along with their associated fold changes and statistical significance. Pathway enrichment analysis of these datasets could further highlight the biological processes most significantly affected by this compound.

Investigation of Resistance Mechanisms to this compound in Preclinical Settings

The development of resistance is a significant challenge in the use of kinase inhibitors. Investigating resistance mechanisms to this compound in preclinical settings is essential to anticipate potential clinical challenges and develop strategies to overcome resistance. Preclinical studies can utilize various approaches, including the generation of acquired resistance in cell lines through prolonged exposure to this compound or the use of patient-derived models that exhibit intrinsic resistance.

Research in this area would focus on identifying the molecular alterations that confer resistance. These could include secondary mutations in the target kinases (FGFR1, PDGF receptor, insulin receptor), activation of alternative signaling pathways that bypass the this compound blockade, or changes in drug transport or metabolism. mdpi.comnih.govmdpi.comsemanticscholar.org Techniques such as genomic sequencing, transcriptomics, and proteomics can be employed to identify genetic mutations, altered gene expression, or protein changes associated with resistance. semanticscholar.org

Detailed research findings might include the identification of specific genetic mutations found in resistant cell lines or models, or data indicating the upregulation of bypass signaling pathways in the presence of this compound. Understanding these mechanisms in preclinical models can inform the development of combination therapies or the design of next-generation inhibitors.

Integration of Multi-omics Data for Systems Pharmacology Analysis of this compound

Systems pharmacology aims to understand the complex interactions between drugs and biological systems by integrating data from multiple "omics" layers. patsnap.comnih.gov For this compound, integrating multi-omics data, such as genomics, transcriptomics, proteomics, and phosphoproteomics, can provide a holistic view of its effects. nashbio.compharmafeatures.com This approach goes beyond examining individual targets and considers the broader impact of this compound on biological networks and pathways. patsnap.comnashbio.com

Integrating multi-omics data can help to:

Identify the primary and secondary targets of this compound. nashbio.com

Delineate the downstream signaling cascades affected by this compound. nashbio.com

Uncover compensatory mechanisms that may lead to resistance.

Identify potential biomarkers of response or resistance to this compound. nashbio.com

Computational tools and bioinformatics approaches are essential for integrating and analyzing these large, complex datasets. patsnap.comnashbio.com Systems pharmacology modeling can predict drug behavior and effects within the biological system, offering insights that single-omics approaches might miss. patsnap.com

Detailed research findings in this area could involve network diagrams illustrating the perturbed pathways identified through integrated multi-omics analysis or predictive models of drug response based on multi-omics signatures. pharmafeatures.com

Development of Novel Preclinical Model Systems for this compound Evaluation (e.g., organoids, microfluidic platforms)

Traditional preclinical models, such as 2D cell cultures and animal models, have limitations in fully recapitulating the complexity of human physiology and disease. researchgate.netnih.gov The development and utilization of novel preclinical model systems, such as organoids and microfluidic platforms (organ-on-a-chip), are crucial for more predictive and physiologically relevant evaluation of compounds like this compound. researchgate.netnih.govnih.govfrontiersin.org

Organoids are 3D self-assembled tissue cultures that mimic the structure and function of native organs more closely than 2D cultures. nih.govfrontiersin.org They can be derived from stem cells or patient tissues, offering a more relevant model for studying drug efficacy and mechanisms in a context that includes cell-cell and cell-matrix interactions. nih.gov Tumor organoids, derived from patient tumors, are particularly valuable for evaluating the efficacy of this compound in a personalized setting and investigating patient-specific responses and resistance. frontiersin.org

Microfluidic platforms, or organ-on-a-chip systems, are engineered devices that create a dynamic microenvironment for cells or organoids, mimicking physiological conditions such as blood flow and mechanical forces. researchgate.netnih.govfrontiersin.orgsemanticscholar.org These platforms can integrate multiple tissue types to create multi-organ systems, allowing for the study of systemic drug effects, metabolism, and potential off-target toxicity in a more integrated manner. semanticscholar.org For this compound, microfluidic platforms could be used to evaluate its impact on different organ systems simultaneously or to study its efficacy in a tumor microenvironment that includes stromal and immune cells. frontiersin.org

Detailed research findings in this area could include data demonstrating the ability of organoid models to predict patient response to this compound more accurately than 2D cultures, or results from microfluidic experiments showing the compound's effects in a multi-tissue context. nih.govfrontiersin.org

Here is an example of a potential data table that might be generated from proteomics research on this compound:

Protein NameGene NameFold Change (Treated/Untreated)p-valueBiological Process
Protein AGene A2.50.01Cell Proliferation
Protein BGene B0.40.005Apoptosis
Protein CGene C1.80.03Cell Adhesion

This table is illustrative and would contain specific data points from actual research experiments.

Here is an example of a potential data table summarizing resistance mechanisms observed in preclinical models:

This table is illustrative and would contain specific data points from actual research experiments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.